2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
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Overview
Description
2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a chemical compound with the molecular formula C20H31NO3·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a cyclohexyl group, and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including its use as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 2-(diethylamino)ethyl hydroxy[2-(methylsulfanyl)phenyl]phenylacetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
3146-31-4 |
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Molecular Formula |
C20H32ClNO3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
DLQDCDHQWWCMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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